molecular formula C9H15NO4 B070886 (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid CAS No. 169139-95-1

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid

Cat. No. B070886
M. Wt: 201.22 g/mol
InChI Key: KFAZROUISGZBTI-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid, also known as AHMC, is a cyclic amino acid that has been the subject of scientific research due to its potential applications in the field of medicine. AHMC has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for further investigation.

Mechanism Of Action

The mechanism of action of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, which could contribute to its anti-inflammatory effects.

Biochemical And Physiological Effects

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to increase the levels of antioxidant enzymes in the body, which can help to protect against oxidative damage.

Advantages And Limitations For Lab Experiments

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal and human models. Additionally, (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid could be investigated for its potential use in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid involves the reaction between 2,3-epoxy-4-methoxy-5-methylcyclohexane carboxylic acid and ammonia in the presence of a catalyst. The resulting product is then treated with formaldehyde to obtain (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid. This method of synthesis has been reported to yield high purity and yield of (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid.

Scientific Research Applications

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has been studied for its potential applications in the field of medicine. It has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

properties

CAS RN

169139-95-1

Product Name

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

(3R,4S,5R)-4-amino-5-(hydroxymethyl)-3-methoxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C9H15NO4/c1-14-7-3-5(9(12)13)2-6(4-11)8(7)10/h3,6-8,11H,2,4,10H2,1H3,(H,12,13)/t6-,7+,8-/m0/s1

InChI Key

KFAZROUISGZBTI-RNJXMRFFSA-N

Isomeric SMILES

CO[C@@H]1C=C(C[C@H]([C@@H]1N)CO)C(=O)O

SMILES

COC1C=C(CC(C1N)CO)C(=O)O

Canonical SMILES

COC1C=C(CC(C1N)CO)C(=O)O

synonyms

1-Cyclohexene-1-carboxylicacid,4-amino-5-(hydroxymethyl)-3-methoxy-,[3R-(3alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.